2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid
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Overview
Description
2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a piperidine ring substituted with two fluorine atoms and a pyrimidine ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid typically involves the reaction of 4,4-difluoropiperidine with a pyrimidine derivative under specific conditions. One common method includes the use of a Diels-Alder reaction between a key intermediate and a pyrimidine derivative, followed by hydrogenation to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid
- 2-(4,4-Difluoropiperidin-1-yl)pyrimidine-5-ylboronic acid
- Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids and amides .
Uniqueness
2-(4,4-Difluoropiperidin-1-YL)pyrimidine-5-carboxylic acid is unique due to the presence of the difluoropiperidine moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11F2N3O2 |
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Molecular Weight |
243.21 g/mol |
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H11F2N3O2/c11-10(12)1-3-15(4-2-10)9-13-5-7(6-14-9)8(16)17/h5-6H,1-4H2,(H,16,17) |
InChI Key |
DHMMZGRCHVZFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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